molecular formula C24H19S2.F6P<br>C24H19F6PS2 B1583999 Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate CAS No. 68156-13-8

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate

Cat. No.: B1583999
CAS No.: 68156-13-8
M. Wt: 516.5 g/mol
InChI Key: SFWSATMGMAKCIF-UHFFFAOYSA-N
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Description

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is a chemical compound with the molecular formula C24H19F6PS2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is often used as a photoacid generator, which means it releases acid upon exposure to light, making it valuable in photolithography and other light-sensitive processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate typically involves the reaction of diphenyl sulfide with phenyl iodide in the presence of a strong acid, such as trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques, such as column chromatography, ensures that the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H+). This acid generation can initiate various chemical reactions, such as polymerization or cross-linking, depending on the application .

Comparison with Similar Compounds

Similar Compounds

  • Thiobis(4,1-phenylene)-S,S,S’,S’-tetraphenyldisulfonium bishexafluorophosphate
  • Diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate

Uniqueness

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is unique due to its high efficiency as a photoacid generator. It offers superior performance in terms of acid generation and stability compared to similar compounds. This makes it particularly valuable in applications requiring precise control over light-induced processes .

Properties

CAS No.

68156-13-8

Molecular Formula

C24H19S2.F6P
C24H19F6PS2

Molecular Weight

516.5 g/mol

IUPAC Name

diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluorophosphate

InChI

InChI=1S/C24H19S2.F6P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-7(2,3,4,5)6/h1-19H;/q+1;-1

InChI Key

SFWSATMGMAKCIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F

68156-13-8

Pictograms

Irritant

Origin of Product

United States

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